molecular formula C24H33N3O2 B5185817 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5185817
M. Wt: 395.5 g/mol
InChI Key: DQPFVUPWHUSKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MeOPP is known to have a unique mechanism of action that makes it a valuable tool for investigating various physiological and biochemical processes in the brain.

Mechanism of Action

1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both G protein-coupled receptors. By binding to these receptors, 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine can modulate the activity of various intracellular signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects in the brain. For example, it has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play a critical role in mood regulation and reward processing. 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This allows researchers to investigate the specific role of these receptors in various physiological and biochemical processes. However, one limitation of using 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is that its effects may be influenced by factors such as the dose used and the experimental conditions, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the role of 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine in the regulation of stress and anxiety, which may have implications for the development of new treatments for anxiety disorders. Another area of interest is the potential use of 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine as a tool for investigating the role of the 5-HT1A and 5-HT2A receptors in the development of psychiatric disorders such as schizophrenia. Finally, there is also interest in developing new derivatives of 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine that may have improved selectivity and efficacy for the 5-HT1A and 5-HT2A receptors.

Synthesis Methods

1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 4-methoxybenzaldehyde and 4-methoxyphenylpiperazine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been used extensively in scientific research for its ability to selectively target certain receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological and biochemical processes such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-28-23-9-5-20(6-10-23)18-25-13-3-4-22(19-25)27-16-14-26(15-17-27)21-7-11-24(29-2)12-8-21/h5-12,22H,3-4,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPFVUPWHUSKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methoxybenzyl)piperidin-3-yl]-4-(4-methoxyphenyl)piperazine

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